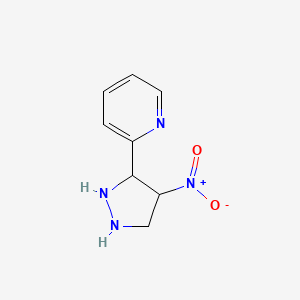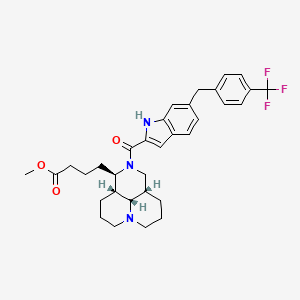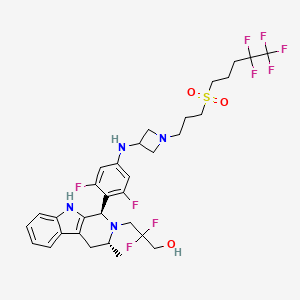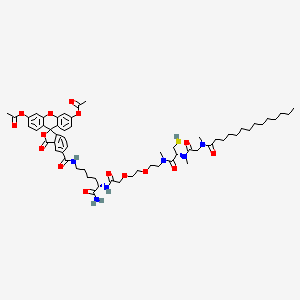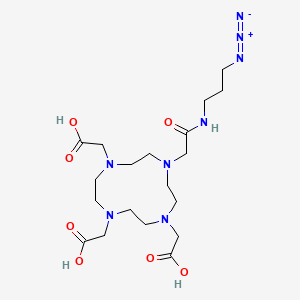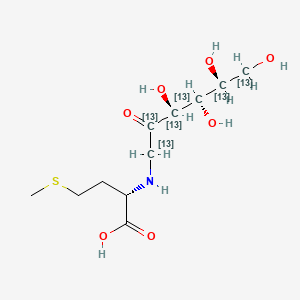
Cy3.5 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3.5 maleimide is a fluorescent dye belonging to the cyanine family, known for its red fluorescence. It is commonly used in biological labeling, particularly for proteins, peptides, and nucleic acids. The compound has a molecular formula of C44H47ClN4O3 and a molecular weight of 715.32 g/mol . It exhibits excitation and emission wavelengths at 591 nm and 604 nm, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy3.5 maleimide is synthesized through a series of chemical reactions involving the cyanine dye and maleimide. The synthesis typically involves the conjugation of the cyanine dye with maleimide through a Michael addition reaction. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3.5 maleimide primarily undergoes addition reactions, specifically the Michael addition reaction with thiols. This reaction forms a stable thiosuccinimide product . The compound can also undergo hydrolysis under certain conditions, leading to the formation of succinamic acid thioether .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include thiols, such as cysteine residues in proteins, and reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to activate thiol groups . The reactions are typically carried out in polar solvents like water, DMSO, or DMF, and at a pH range of 6.5 to 7.5 .
Major Products Formed
The major product formed from the reaction of this compound with thiols is a thiosuccinimide conjugate. This product is stable and widely used in bioconjugation applications .
Applications De Recherche Scientifique
Cy3.5 maleimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cy3.5 maleimide involves its conjugation to thiol groups through a Michael addition reaction. The maleimide group reacts with the thiol group to form a stable thiosuccinimide bond . This reaction is highly selective and efficient, making this compound a valuable tool for bioconjugation .
Comparaison Avec Des Composés Similaires
Cy3.5 maleimide is unique due to its specific excitation and emission wavelengths, which make it suitable for red fluorescence applications. Similar compounds include:
Texas Red®: Another red fluorescent dye with similar excitation and emission properties.
Alexa Fluor 594: A red fluorescent dye used in similar applications.
BODIPY® TR: A red fluorescent dye with comparable properties.
DyLight 594: Another red fluorescent dye used for labeling and imaging.
These compounds share similar applications but differ in their chemical structures and specific fluorescence properties.
Propriétés
Formule moléculaire |
C48H54N5O16S4+ |
|---|---|
Poids moléculaire |
1085.2 g/mol |
Nom IUPAC |
(2E)-2-[(E)-3-[3-[6-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethylamino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonic acid |
InChI |
InChI=1S/C48H53N5O16S4/c1-6-51-35-16-14-31-33(25-29(70(58,59)60)27-37(31)72(64,65)66)45(35)47(2,3)39(51)11-10-12-40-48(4,5)46-34-26-30(71(61,62)63)28-38(73(67,68)69)32(34)15-17-36(46)52(40)23-9-7-8-13-41(54)49-21-22-50-42(55)20-24-53-43(56)18-19-44(53)57/h10-12,14-19,25-28H,6-9,13,20-24H2,1-5H3,(H5-,49,50,54,55,58,59,60,61,62,63,64,65,66,67,68,69)/p+1 |
Clé InChI |
HWAOCLKQVSMHBT-UHFFFAOYSA-O |
SMILES isomérique |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C |
SMILES canonique |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
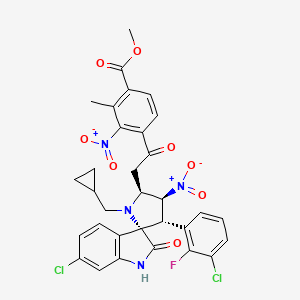
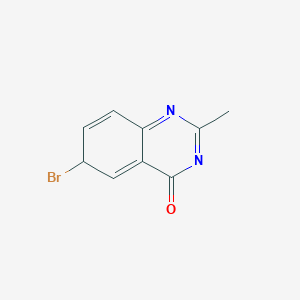
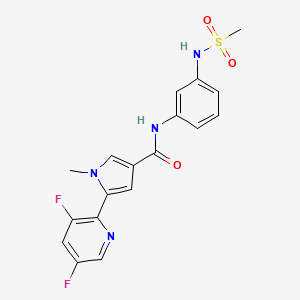
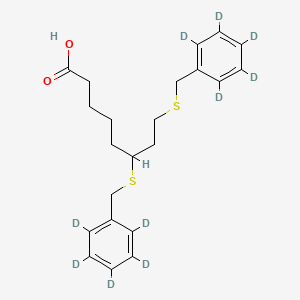
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)

